sodium;octane-1-sulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

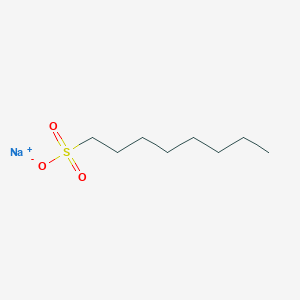

Sodium octane-1-sulfonate: is a chemical compound with the molecular formula C8H17NaO3S . It is known for its surfactant properties and is commonly used as an emulsifier, wetting agent, and detergent in various industries, including pharmaceuticals, cosmetics, and textiles . This white crystalline powder is also utilized as an ion-pairing reagent in high-performance liquid chromatography (HPLC) analysis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of sodium octane-1-sulfonate involves the sulfonation of octane. One common method includes reacting anhydrous sodium sulfite with bromooctane in the presence of tetrapropylammonium bromide as a catalyst. The reaction is carried out under reflux conditions for 16-24 hours. After the reaction, the mixture is subjected to reduced pressure to evaporate the water, and the residual solid is dried and ground. The crude product is then extracted with absolute alcohol and recrystallized to obtain the pure compound .

Industrial Production Methods: In industrial settings, the production of sodium octane-1-sulfonate follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The industrial process also involves rigorous purification steps to meet the quality standards required for its various applications .

Análisis De Reacciones Químicas

Types of Reactions: Sodium octane-1-sulfonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.

Oxidation and Reduction: Although less common, sodium octane-1-sulfonate can undergo oxidation and reduction reactions under specific conditions. Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield octanol and sodium sulfate as products .

Aplicaciones Científicas De Investigación

Chemistry: Sodium octane-1-sulfonate is extensively used as an ion-pairing reagent in HPLC analysis. It helps in the separation and analysis of various organic compounds, including peptides and proteins .

Biology: In biological research, sodium octane-1-sulfonate is used to study the interaction of surfactants with proteins and other biomolecules. It is also employed in the analysis of neurotransmitters like dopamine in brain microdialysates .

Medicine: The compound is used in pharmaceutical formulations as an emulsifier and stabilizer. It helps in improving the solubility and bioavailability of certain drugs .

Industry: In the cosmetics and textile industries, sodium octane-1-sulfonate is used as a detergent and wetting agent. It helps in the formulation of various personal care products and textile treatments .

Mecanismo De Acción

Sodium octane-1-sulfonate exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different components. In HPLC analysis, it acts as an ion-pairing reagent, forming complexes with analytes to improve their separation and detection . The compound interacts with molecular targets such as proteins and lipids, altering their structure and function to achieve the desired effects .

Comparación Con Compuestos Similares

- Sodium hexane-1-sulfonate

- Sodium heptane-1-sulfonate

- Sodium decane-1-sulfonate

- Sodium dodecane-1-sulfonate

Comparison: Sodium octane-1-sulfonate is unique due to its specific chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This makes it particularly effective as an ion-pairing reagent in HPLC analysis compared to shorter or longer chain sulfonates . Additionally, its surfactant properties are well-suited for applications in various industries, making it a versatile and valuable compound .

Propiedades

IUPAC Name |

sodium;octane-1-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3S.Na/c1-2-3-4-5-6-7-8-12(9,10)11;/h2-8H2,1H3,(H,9,10,11);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRQDCDQDOPSGBR-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NaO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.